molecular formula C18H21N3O3S B11279750 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopentanecarboxamide

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B11279750
M. Wt: 359.4 g/mol
InChI Key: QSSWROOHXXWEKF-UHFFFAOYSA-N
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Description

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}CYCLOPENTANECARBOXAMIDE is a complex organic compound that features a pyridazine ring substituted with an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}CYCLOPENTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyridazine core. The ethanesulfonyl group is introduced through sulfonation reactions, and the final cyclopentanecarboxamide moiety is attached via amide bond formation. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfone derivatives, dihydropyridazine compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}CYCLOPENTANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}CYCLOPENTANECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The ethanesulfonyl group can form strong interactions with active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-PHENYLBUTANAMIDE
  • N-(3-(6-(ETHYLSULFONYL)PYRIDAZIN-3-YL)PHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE

Uniqueness

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}CYCLOPENTANECARBOXAMIDE is unique due to its specific substitution pattern and the presence of the cyclopentanecarboxamide moiety. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide

InChI

InChI=1S/C18H21N3O3S/c1-2-25(23,24)17-11-10-16(20-21-17)14-8-5-9-15(12-14)19-18(22)13-6-3-4-7-13/h5,8-13H,2-4,6-7H2,1H3,(H,19,22)

InChI Key

QSSWROOHXXWEKF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CCCC3

Origin of Product

United States

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